Optimized Flow Synthesis Achieves 94% Yield vs. Traditional Batch Methods (46%)
Under continuous flow conditions using K2HPO4 buffer (1 equiv, pH 5.3), the preparation of 1,1-dibromoformaldoxime (DBFO) from glyoxylic acid oxime and Br2 proceeds in 94% yield as measured by 1H NMR [1]. In contrast, prior art batch halogenation methods lacking pH control yield only 46% DBFO [2].
| Evidence Dimension | Synthetic Yield (Preparation of DBFO) |
|---|---|
| Target Compound Data | 94% (continuous flow, K2HPO4 buffer, pH 5.3) |
| Comparator Or Baseline | 46% (prior art batch method, U.S. Patent 6,207,863) |
| Quantified Difference | +48% absolute yield (2.04× improvement) |
| Conditions | Glyoxylic acid oxime → DBFO; flow reactor with K2HPO4 buffer vs. uncontrolled batch halogenation |
Why This Matters
Procurement of DBFO synthesized via optimized flow methodology directly correlates with a 2× reduction in raw material cost and waste, critical for larger-scale campaigns.
- [1] Van Waes, F. E. A.; et al. Continuous Preparation and Use of Dibromoformaldoxime as a Reactive Intermediate for the Synthesis of 3-Bromoisoxazolines. Organic Process Research & Development 2017, 21 (10), 1530–1535. DOI: 10.1021/acs.oprd.7b00229. View Source
- [2] Hsu, A. C.-T. Synthesis of haloformimine compounds. U.S. Patent 6,207,863, March 27, 2001. View Source
